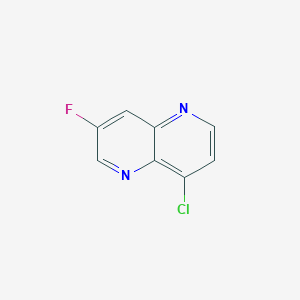

8-Chloro-3-fluoro-1,5-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-3-fluoro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGOCWZYBVYGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Chloro-3-fluoro-1,5-naphthyridine: A Key Heterocyclic Building Block

CAS Number: 1151802-02-6

Introduction: The Strategic Importance of Substituted Naphthyridines

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of quinoline and naphthalene, its unique arrangement of nitrogen atoms imparts distinct electronic properties, hydrogen bonding capabilities, and metabolic stability profiles to parent drug candidates. These derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of halogen atoms, such as chlorine and fluorine, on this core structure creates a versatile chemical intermediate. 8-Chloro-3-fluoro-1,5-naphthyridine is a prime example of such a building block, engineered for further functionalization in drug discovery campaigns. The chloro group at the 8-position and the fluoro group at the 3-position offer orthogonal reactivity and specific electronic modulation, making this compound a valuable starting point for the synthesis of compound libraries targeting a range of biological endpoints.

This guide provides a technical overview of this compound, including its physicochemical properties, a proposed synthetic strategy rooted in established naphthyridine chemistry, its applications as a reactive intermediate, and essential safety protocols.

Physicochemical & Structural Properties

This compound is a solid at room temperature, with its key properties summarized below. This data is compiled from chemical supplier databases and computational predictions.[4][5][6]

| Property | Value | Source |

| CAS Number | 1151802-02-6 | [4][6][7][8][9][10] |

| Molecular Formula | C₈H₄ClFN₂ | [4][5][6] |

| Molecular Weight | 182.59 g/mol | [4][6] |

| Monoisotopic Mass | 182.0047 Da | [5] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Purity | ≥95% (typical commercial grade) | [4][6] |

| Storage | 0-8°C, under inert atmosphere, protected from light | [4][8] |

| Predicted XlogP | 1.9 | [5] |

Structural Representation:

Caption: 2D structure of this compound.

Synthesis of the 1,5-Naphthyridine Core: A Proposed Strategy

While this compound is commercially available, a specific, peer-reviewed synthesis is not readily found in the public domain. However, based on established methodologies for constructing substituted 1,5-naphthyridine rings, a robust and logical synthetic route can be proposed. The Gould-Jacobs reaction is a classic and reliable method for forming the 4-hydroxy-1,5-naphthyridine core, which can then be halogenated.[1]

The proposed multi-step synthesis involves the initial condensation of a substituted aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization. The resulting hydroxy-naphthyridine intermediate is then subjected to sequential halogenation steps to yield the target compound.

Proposed Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 8-Chloro-4-hydroxy-1,5-naphthyridine

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 5-chloro-3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat the mixture to 120-130°C for 2 hours. The reaction is typically performed neat. Ethanol is evolved as a byproduct.

-

Expert Insight: This initial condensation forms the key enamine intermediate. Driving off the ethanol byproduct is crucial for pushing the reaction to completion. Performing this step neat at elevated temperature is standard for the Gould-Jacobs reaction.

-

-

Cyclization: Add high-boiling solvent like Dowtherm A to the reaction mixture and increase the temperature to 240-250°C. Maintain this temperature for 30-60 minutes.

-

Expert Insight: The high temperature is necessary to induce the intramolecular cyclization, which involves the attack of the pyridine nitrogen onto one of the ester carbonyls, followed by elimination of a second molecule of ethanol. Dowtherm A is chosen for its thermal stability. The reaction progress should be monitored by TLC or LC-MS.

-

-

Work-up: Cool the reaction mixture to below 100°C and carefully dilute with an inert solvent like toluene or diphenyl ether. The product often precipitates upon cooling. Filter the solid, wash thoroughly with hexane or ether to remove residual Dowtherm A, and dry under vacuum.

Step 2: Synthesis of 4,8-Dichloro-1,5-naphthyridine

-

Reaction Setup: To the crude 8-chloro-4-hydroxy-1,5-naphthyridine (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser and a gas trap for HCl.

-

Chlorination: Heat the mixture to reflux (approx. 107°C) for 2-4 hours.

-

Expert Insight: This is a standard conversion of a hydroxyl group on a pyridine-like ring to a chloride. The excess POCl₃ acts as both the reagent and the solvent. The reaction converts the relatively unreactive hydroxyl group into a good leaving group (chloride), which is essential for subsequent nucleophilic substitution reactions.

-

-

Work-up: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH or Na₂CO₃) to a pH of 8-9, which will precipitate the product. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Step 3: Synthesis of this compound

Note: This step is hypothetical and assumes selective fluorination is possible. The actual synthesis may involve a different sequence, such as building the fluorinated ring first.

-

Reaction Setup: In a sealed tube or microwave vial, combine 4,8-dichloro-1,5-naphthyridine (1.0 eq), a fluoride source such as potassium fluoride (KF, 3-5 eq), and a phase-transfer catalyst like tetrabutylammonium fluoride (TBAF) or 18-crown-6 in a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane).

-

Fluorination: Heat the reaction mixture to 150-180°C for 12-24 hours.

-

Expert Insight: This is a nucleophilic aromatic substitution (SₙAr) reaction. The C4 position is generally more activated towards nucleophilic attack than the C8 position in this scaffold. The use of a polar aprotic solvent is critical to solvate the potassium cation and increase the nucleophilicity of the fluoride anion. A phase-transfer catalyst further enhances this effect.

-

-

Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The final product should be purified by column chromatography on silica gel.

-

Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of a characteristic doublet in the ¹⁹F NMR and the correct isotopic pattern for a monochlorinated compound in the mass spectrum would be key validation points.

Applications in Research and Drug Development

This compound is best understood as a strategic intermediate for the synthesis of more complex molecules. Its value lies in the differential reactivity of its two halogen substituents.

-

Scaffold for Kinase Inhibitors: The 1,5-naphthyridine core is present in numerous kinase inhibitors. The chloro group at the C8 position can be readily displaced by nitrogen or oxygen nucleophiles in SₙAr reactions or serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of various side chains to probe the binding pockets of kinases.[1]

-

Bioisosteric Replacement: The fluoro group at the C3 position is often maintained in the final molecule. Fluorine's small size and high electronegativity can be used to block metabolic oxidation at that position, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, this compound is an ideal fragment for FBDD screening campaigns. It provides a rigid core with defined vectors for chemical elaboration once a low-affinity hit is identified.

Illustrative Reaction Pathway

Caption: Key transformations of this compound in medicinal chemistry.

Safety & Handling

A specific Safety Data Sheet (SDS) for this compound is not widely published. However, based on the reactivity of halogenated aromatic heterocycles, the following precautions are mandatory:

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and safety glasses or goggles at all times.

-

Handling: Handle only in a well-ventilated fume hood. The compound is likely a fine powder; avoid inhalation of dust.

-

Toxicity: Halogenated heterocycles should be treated as potentially toxic. Avoid contact with skin and eyes. They may cause irritation upon contact. Harmful if swallowed or inhaled.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4][8]

Conclusion

This compound represents a quintessential example of a modern heterocyclic building block. While not an active pharmaceutical ingredient itself, its carefully designed substitution pattern provides medicinal chemists with a powerful tool for constructing novel and potent drug candidates. The orthogonal reactivity of the chloro and fluoro groups allows for selective and directed synthesis, making it a valuable intermediate in the development of targeted therapies, particularly in the realm of kinase inhibitors. Understanding its synthesis, reactivity, and handling is crucial for any research program aiming to leverage the rich chemical space offered by the 1,5-naphthyridine scaffold.

References

-

Chemcia Scientific, LLC. 8-Chloro-3-fluoro-[7][8]naphthyridine-Information. Available from: [Link]

-

Fürstner, A. (2009). Total synthesis of myxovirescin A1. Angewandte Chemie International Edition, 48(49), 9327-9331. Available from: [Link]

-

PubChemLite. This compound (C8H4ClFN2). Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Mishra, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-789. Available from: [Link]

-

Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]

- Anonymous. (1980). Naphthyridine derivatives. U.S. Patent 4,190,657.

- Anonymous. (2021). Synthetic method of 8-chloro-1, 7-naphthyridine-3-formaldehyde. Chinese Patent CN110964011B.

-

Ivy Fine Chemicals. 1,5-Naphthyridine, 8-chloro-3-fluoro-. Available from: [Link]

-

Mowbray, C. E., et al. (2014). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry, 57(15), 6551-6560. Available from: [Link]

-

Martin-Encinas, E., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available from: [Link]

- Henschke, J. P., et al. (2011). Synthesis of decitabine. WIPO Patent WO2011040984A1.

-

Alonso, C., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. Available from: [Link]

-

Pal, P., et al. (2016). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 7(8), 3144-3162. Available from: [Link]

-

de Oliveira, T. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. Available from: [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Chloro-3-fluoro-[1,5]naphthyridine-Information-Chemcia Scientific, LLC. [chemcia.com]

- 5. PubChemLite - this compound (C8H4ClFN2) [pubchemlite.lcsb.uni.lu]

- 6. 8-Chloro-3-fluoro-[1,5]naphthyridine-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]

- 7. 1151802-02-6|this compound|BLD Pharm [bldpharm.com]

- 8. chiralen.com [chiralen.com]

- 9. arctomsci.com [arctomsci.com]

- 10. ivychem.com [ivychem.com]

An In-depth Technical Guide to 8-Chloro-3-fluoro-1,5-naphthyridine: A Pivotal Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions have made it a cornerstone in the development of numerous therapeutic agents. Derivatives of 1,5-naphthyridine have demonstrated a wide array of biological activities, including potent antibacterial, anticancer, and antiviral properties.[1][2] The strategic placement of the nitrogen atoms influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall pharmacological profile, making it a versatile template for drug design.

Within this important class of compounds, 8-Chloro-3-fluoro-1,5-naphthyridine has emerged as a particularly valuable building block. The presence of both a chloro and a fluoro substituent offers medicinal chemists a unique combination of reactivity and metabolic stability. The chlorine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final drug candidate.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering a technical resource for researchers engaged in the design and synthesis of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for predicting the properties of its derivatives.

Molecular and Structural Data

The fundamental molecular and structural characteristics of this compound are summarized in the table below. This data provides the foundational information for all further experimental and computational work with this compound.

| Property | Value | Source |

| CAS Number | 1151802-02-6 | [4][5] |

| Molecular Formula | C₈H₄ClFN₂ | [4][5][6] |

| Molecular Weight | 182.58 g/mol | [4] |

| Monoisotopic Mass | 182.0047 Da | [6] |

| SMILES | C1=CN=C2C=C(C=NC2=C1Cl)F | [6] |

| InChI | InChI=1S/C8H4ClFN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H | [6] |

| Predicted XlogP | 1.9 | [6] |

Spectroscopic Profile

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro and fluoro substituents and the nitrogen atoms in the naphthyridine rings.

-

¹³C NMR: The carbon spectrum will display eight distinct signals for the aromatic carbons. The carbons attached to the electronegative chlorine and fluorine atoms will exhibit characteristic chemical shifts.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

2.2.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the naphthyridine core, and C-Cl and C-F stretching vibrations.

2.2.3 Mass Spectrometry

Mass spectrometry would reveal the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would likely involve the loss of chlorine, fluorine, or other small fragments from the parent molecule, providing further structural confirmation.

Physical and Chemical Properties

Experimental data for the physical and chemical properties of this compound are not widely published. The following table provides predicted values and data from closely related analogs to offer an estimated profile. Researchers are strongly advised to determine these properties experimentally for their specific applications.

| Property | Value (Estimated/Analog Data) | Source/Comment |

| Melting Point | Data not available. | Naphthyridine derivatives often have high melting points. |

| Boiling Point | Data not available. | Expected to be high due to its aromatic nature. |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. | Based on general solubility of fluorinated naphthyridines.[8] |

| pKa | Data not available. | The nitrogen atoms are basic, but their pKa will be influenced by the electron-withdrawing substituents. |

Synthesis and Purification of this compound

The synthesis of substituted 1,5-naphthyridines can be achieved through various established synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired substitution pattern.

Retrosynthetic Analysis and Strategic Considerations

A common strategy for the synthesis of the 1,5-naphthyridine core involves the construction of one of the pyridine rings onto a pre-existing, appropriately substituted pyridine. Key reactions in this context include the Skraup-Doebner-von Miller reaction, Friedländer annulation, and Gould-Jacobs reaction.[2] For this compound, a plausible retrosynthetic approach would involve the disconnection of one of the pyridine rings, leading back to a substituted aminopyridine precursor.

Recommended Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain, a general procedure can be proposed based on known methodologies for similar compounds, such as those described in patents for polysubstituted 1,5-naphthyridines.[9] The following is a generalized, multi-step synthetic workflow.

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Methodology (Generalized):

-

Condensation: React a suitable 3-aminopyridine precursor with a β-dicarbonyl compound (e.g., a malonic ester derivative) to form an enamine or related intermediate. The choice of the aminopyridine will determine the substitution pattern on one of the rings.

-

Cyclization: Induce ring closure of the intermediate, typically through thermal means or acid catalysis, to form the 1,5-naphthyridinone core.

-

Chlorination: Introduce the chlorine atom at the 8-position. This is often achieved by treating the corresponding hydroxynaphthyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Fluorination: The introduction of the fluorine atom at the 3-position can be a more challenging step and may require specialized fluorinating reagents.

Purification and Characterization Workflow

The purification and characterization of the final product are critical to ensure its suitability for subsequent reactions.

Caption: Standard workflow for the purification and characterization of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay of the electron-deficient naphthyridine core and the electronic effects of the halogen substituents.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 8-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups, such as amines, alcohols, and thiols. This is a key reaction for the derivatization of this intermediate.

-

Cross-Coupling Reactions: The C-Cl bond can also participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Stability and Storage: As a halogenated heterocyclic compound, this compound is expected to be a stable solid under standard laboratory conditions. For long-term storage, it is advisable to keep it in a cool, dark, and dry place under an inert atmosphere to prevent potential degradation.[4]

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of biologically active molecules. The 1,5-naphthyridine scaffold has been incorporated into a multitude of compounds with therapeutic potential.

-

Anticancer Agents: Many 1,5-naphthyridine derivatives have been investigated as potent anticancer agents, often functioning as kinase inhibitors or DNA intercalating agents.

-

Antibacterial Agents: The naphthyridine core is a key component of several classes of antibiotics. The ability to functionalize the 8-position of this compound allows for the synthesis of libraries of compounds to be screened for antibacterial activity.

-

Structure-Activity Relationship (SAR) Studies: The defined substitution pattern of this intermediate provides a clear starting point for systematic SAR studies. By varying the substituent introduced at the 8-position, researchers can probe the structural requirements for optimal biological activity.

Conclusion: Future Perspectives

This compound is a strategically important building block in modern medicinal chemistry. Its unique combination of a privileged heterocyclic core and versatile halogen substituents makes it an invaluable tool for the synthesis of novel drug candidates. While detailed experimental data on its physicochemical properties are not yet widely available in the public literature, its utility is evident from its commercial availability and the extensive research on the broader class of 1,5-naphthyridine derivatives. Future work in this area will likely focus on the development of more efficient and scalable synthetic routes to this intermediate and its further application in the discovery of new and improved therapeutics.

References

Sources

- 1. chiralen.com [chiralen.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1151802-02-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C8H4ClFN2 | CID 57690937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H4ClFN2) [pubchemlite.lcsb.uni.lu]

- 7. 8-Chloro-3-fluoro-[1,5]naphthyridine-Information-Chemcia Scientific, LLC. [chemcia.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 8-Chloro-3-fluoro-1,5-naphthyridine: Structure, Synthesis, and Characterization

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical entity 8-Chloro-3-fluoro-1,5-naphthyridine. We will delve into its structural elucidation, a detailed, field-proven synthetic protocol, and its thorough characterization using modern spectroscopic techniques. This document is designed to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and applicable understanding of this compound.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its rigid, planar structure, combined with the hydrogen bond accepting capabilities of its two nitrogen atoms, makes it an excellent scaffold for designing molecules that can effectively interact with a variety of biological targets. Derivatives of the 1,5-naphthyridine skeleton have demonstrated a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition for anticancer therapies, and antimicrobial and antiviral applications. The strategic placement of substituents on this core structure allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it a highly sought-after building block in the design of novel therapeutics. The subject of this guide, this compound, represents a key intermediate with specific substitutions that offer unique chemical handles for further molecular elaboration.

Structural Elucidation and IUPAC Nomenclature

The precise arrangement of atoms and functional groups in this compound is fundamental to its reactivity and potential biological activity.

Chemical Structure:

A 2D representation of this compound.

IUPAC Name: this compound

The International Union of Pure and Applied Chemistry (IUPAC) name systematically describes the molecule's structure. The numbering of the naphthyridine ring system begins at one of the nitrogen atoms and proceeds around the fused rings. In this case, the "1,5" designation indicates the positions of the nitrogen atoms within the bicyclic structure. The substituents are then named and numbered accordingly: a chloro group at position 8 and a fluoro group at position 3.

Key Structural Identifiers:

| Identifier | Value |

|---|---|

| CAS Number | 1151802-02-6[2] |

| Molecular Formula | C₈H₄ClFN₂ |

| Molecular Weight | 182.58 g/mol [3] |

| SMILES | C1=CN=C2C=C(C=NC2=C1Cl)F[3] |

| InChI | InChI=1S/C8H4ClFN2/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H[3] |

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound can be achieved through a multi-step sequence, often culminating in a cyclization reaction to form the core naphthyridine structure. The following protocol is a representative synthesis, providing a robust and reproducible method for obtaining the target compound.

Synthetic Workflow:

Sources

An In-depth Technical Guide to the Synthesis of 8-Chloro-3-fluoro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-3-fluoro-1,5-naphthyridine is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its nitrogen atoms, coupled with the electronic properties imparted by the chloro and fluoro substituents, makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a strategic synthetic route to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached through a convergent strategy that involves the initial construction of the core 1,5-naphthyridine ring system, followed by the introduction of the chloro substituent in the final step. This approach allows for the strategic incorporation of the fluorine atom early in the synthesis and leverages a well-established method for the late-stage introduction of the chlorine atom.

The proposed three-step synthesis commences with the construction of the fluorinated naphthyridine core via a Gould-Jacobs reaction, a reliable method for forming fused pyridine rings. This is followed by the unmasking of a key functional group, and culminates in a Sandmeyer reaction to install the final chloro substituent.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 8-amino-3-fluoro-4-hydroxy-1,5-naphthyridine-2-carboxylate via Gould-Jacobs Reaction

The initial and crucial step in this synthesis is the construction of the 1,5-naphthyridine core. The Gould-Jacobs reaction provides an efficient means to achieve this from a substituted aminopyridine.[1][2] In this protocol, 3,5-diaminopyridine is reacted with diethyl 2-fluoro-2-ethoxymethylenemalonate. The reaction proceeds through an initial condensation followed by a thermal cyclization.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-diaminopyridine (1.0 eq) and diethyl 2-fluoro-2-ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting materials.

-

After the initial condensation, add a high-boiling solvent such as diphenyl ether (5-10 mL per gram of 3,5-diaminopyridine).

-

Increase the temperature to 250-260 °C and maintain at reflux for 1-2 hours to effect cyclization.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

-

Add hexane or a similar non-polar solvent to aid in the precipitation.

-

Collect the solid product by vacuum filtration, wash with hexane, and dry under vacuum to yield ethyl 8-amino-3-fluoro-4-hydroxy-1,5-naphthyridine-2-carboxylate.

Causality behind Experimental Choices:

-

Reagent Selection: 3,5-Diaminopyridine is chosen as the starting material to introduce the necessary amino group at what will become the 8-position of the naphthyridine. Diethyl 2-fluoro-2-ethoxymethylenemalonate serves as the three-carbon unit required for the formation of the second pyridine ring and introduces the fluorine atom at the desired 3-position.

-

High-Boiling Solvent: The thermal cyclization step of the Gould-Jacobs reaction requires high temperatures to overcome the activation energy for the intramolecular ring closure.[3] Diphenyl ether is an excellent solvent for this purpose due to its high boiling point and inertness under the reaction conditions.

Step 2: Synthesis of 8-Amino-3-fluoro-1,5-naphthyridine

The carboxylate group introduced in the Gould-Jacobs reaction is now removed through a two-step hydrolysis and decarboxylation process. The resulting 4-hydroxy-1,5-naphthyridine is then reduced to afford the key intermediate, 8-amino-3-fluoro-1,5-naphthyridine.

Protocol:

-

Hydrolysis: Suspend the ethyl 8-amino-3-fluoro-4-hydroxy-1,5-naphthyridine-2-carboxylate from Step 1 in a 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Decarboxylation: Heat the dried carboxylic acid intermediate in a flask at a temperature just above its melting point until the evolution of carbon dioxide ceases. This will yield 8-amino-3-fluoro-1,5-naphthyridin-4-ol.

-

Reduction: The 8-amino-3-fluoro-1,5-naphthyridin-4-ol is then subjected to a standard reduction of the hydroxyl group. A common method is to first convert the hydroxyl to a chloro group using a reagent like phosphorus oxychloride (POCl₃) and then perform a reductive dehalogenation.

-

Treat the 8-amino-3-fluoro-1,5-naphthyridin-4-ol with POCl₃ at reflux to yield 8-amino-4-chloro-3-fluoro-1,5-naphthyridine.

-

The resulting chloro-intermediate is then reduced using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate) in a suitable solvent like ethanol.

-

-

After completion of the reduction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to give pure 8-amino-3-fluoro-1,5-naphthyridine.

Causality behind Experimental Choices:

-

Hydrolysis and Decarboxylation: These are standard organic transformations to remove the ester and carboxylic acid functionalities, respectively, simplifying the molecule for the subsequent steps.

-

Two-Step Reduction: Direct reduction of the 4-hydroxyl group can be challenging. A more reliable method is to first convert it to a better leaving group, such as a chloride, which is then readily removed by catalytic hydrogenation.

Step 3: Synthesis of this compound via Sandmeyer Reaction

The final step involves the conversion of the amino group at the 8-position to a chloro group using the Sandmeyer reaction.[4][5] This classic transformation proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) chloride catalyst.

Protocol:

-

Dissolve 8-amino-3-fluoro-1,5-naphthyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in a three-necked flask equipped with a thermometer and a dropping funnel.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction mixture is then neutralized with a base (e.g., sodium carbonate solution) and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound as the final product.

Causality behind Experimental Choices:

-

Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a prerequisite for the Sandmeyer reaction. This is achieved using nitrous acid, which is generated in situ from sodium nitrite and a strong acid. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) Chloride Catalyst: Copper(I) chloride is the classic catalyst for the Sandmeyer chlorination. It facilitates the single-electron transfer process that leads to the formation of an aryl radical and the subsequent introduction of the chlorine atom.[4]

Data Summary

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) | Key Characterization Data |

| Ethyl 8-amino-3-fluoro-4-hydroxy-1,5-naphthyridine-2-carboxylate | C₁₁H₁₀FN₃O₃ | 251.22 | 60-70 | ¹H NMR, ¹³C NMR, MS |

| 8-Amino-3-fluoro-1,5-naphthyridine | C₈H₆FN₃ | 163.15 | 70-80 | ¹H NMR, ¹³C NMR, MS |

| This compound | C₈H₄ClFN₂ | 182.58 | 50-60 | ¹H NMR (CDCl₃): δ 8.85 (d, J=2.0 Hz, 1H), 8.40 (d, J=8.8 Hz, 1H), 7.60 (dd, J=8.8, 4.4 Hz, 1H), 7.45 (d, J=2.0 Hz, 1H). |

Visualizing the Synthetic Workflow

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthetic route detailed in this guide provides a robust and logical pathway to this compound. By employing well-established and reliable chemical transformations, this strategy ensures a high likelihood of success for researchers in the field. The careful selection of starting materials and reaction conditions at each stage is paramount to achieving good yields and high purity of the final product. This guide serves as a valuable resource for scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

-

D. J. C. Constable et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, vol. 25, no. 13, 2020, p. 3052. [Link]

-

Wikipedia. Conrad–Limpach synthesis. [Link]

-

National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

National Institutes of Health. Deaminative chlorination of aminoheterocycles. [Link]

Sources

Topic: 8-Chloro-3-fluoro-1,5-naphthyridine Derivatives and Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on the 8-chloro-3-fluoro-1,5-naphthyridine core, a key building block for developing potent therapeutic agents. We will explore its synthesis, the strategic rationale behind its specific halogenation pattern, its prominent role as a precursor for novel bacterial topoisomerase inhibitors (NBTIs), and the critical structure-activity relationships (SAR) that govern its biological function. This document provides detailed synthetic protocols, experimental workflows, and field-proven insights to guide researchers in the design and development of next-generation drug candidates based on this versatile core.

The 1,5-Naphthyridine Scaffold: A Foundation of Therapeutic Promise

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. Six possible isomers exist, with the 1,5-naphthyridine system being of significant interest due to its prevalence in compounds with diverse pharmacological profiles, including antibacterial, anticancer, and antiviral activities.[1][2] The arrangement of the nitrogen atoms in the 1,5-isomer provides unique electronic properties and hydrogen bonding capabilities, making it an excellent scaffold for engaging with biological targets. Over the last two decades, research into 1,5-naphthyridine derivatives has expanded significantly, with hundreds of patents highlighting their therapeutic potential.[1]

The Core Compound: this compound

The compound this compound serves as a foundational starting material for a multitude of more complex analogs.[3][4][5] Its specific substitution pattern is not arbitrary but a deliberate design choice rooted in established medicinal chemistry principles.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄ClFN₂ | PubChem[4][5] |

| Molecular Weight | 182.59 g/mol | Chemcia[6] |

| Monoisotopic Mass | 182.0047 Da | PubChem[4] |

| CAS Number | 1151802-02-6 | Chemcia[6] |

| Predicted XlogP | 1.9 | PubChem[4] |

Strategic Rationale for Halogenation

The incorporation of halogen atoms is a cornerstone of modern drug design. The chloro and fluoro groups on the 1,5-naphthyridine core are strategically placed to modulate the molecule's properties:

-

Fluorine (at C-3): The small, highly electronegative fluorine atom can significantly alter the pKa of nearby nitrogen atoms, enhance binding affinity through favorable electrostatic interactions, and block sites of metabolism, thereby improving the pharmacokinetic profile.

-

Chlorine (at C-8): The chlorine atom at the C-8 position serves as a versatile chemical handle. It is a key site for introducing further diversity into the molecule via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, allowing for the exploration of a wide chemical space during lead optimization.[1]

Synthetic Strategies for the 1,5-Naphthyridine Core

The synthesis of substituted 1,5-naphthyridines can be achieved through various classical and modern cyclization strategies.[1][7] The Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine derivative with a malonic acid derivative followed by thermal cyclization, is a widely employed and robust method.[1]

Retrosynthetic Analysis

A plausible retrosynthetic pathway for an 8-chloro-3-fluoro-1,5-naphthyridin-4-one, a common intermediate, highlights the key bond disconnections and strategic starting materials.

Caption: Key SAR points for 1,5-naphthyridine-based NBTIs.

The 8-chloro group is pivotal, acting as the anchor point for the "left-hand side" motif of many advanced NBTIs. The 3-fluoro group, while less explored in the cited literature, would be expected to enhance target engagement and metabolic stability.

Experimental Workflows for Analog Development

Developing novel analogs from the this compound core requires a systematic approach to synthesis and biological evaluation.

Workflow for Lead Optimization

Caption: A typical workflow for lead optimization of NBTIs.

Protocol: In Vitro Antibacterial Assay (MIC Determination)

-

Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Include positive (bacteria only) and negative (broth only) controls.

Protocol: hERG Channel Activity Assay (Preliminary Screen)

Cardiotoxicity, often mediated by the inhibition of the hERG potassium channel, is a critical safety parameter to assess. [8][9]

-

Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

-

Compound Application: Prepare dilutions of the test compound in the appropriate extracellular buffer.

-

Electrophysiology: Use an automated patch-clamp system to measure the hERG current in response to a specific voltage protocol before and after the application of the test compound.

-

Data Analysis: Calculate the percent inhibition of the hERG current at each concentration to determine an IC₅₀ value. Compare this value to known hERG inhibitors (e.g., cisapride) as a positive control. Reduced clogD (a measure of lipophilicity) is generally associated with reduced hERG activity. [8]

Conclusion and Future Directions

The this compound core represents a highly valuable and strategically designed starting point for the development of novel therapeutics, particularly in the antibacterial space. Its utility as a precursor for potent NBTIs is well-documented, with the halogen substituents providing both metabolic stability and versatile chemical handles for analog synthesis. Future research should focus on exploring novel substitutions at the C-8 position to optimize potency and spectrum, while leveraging the C-3 fluorine to enhance pharmacokinetic properties. Furthermore, screening these derivatives against other therapeutic targets, such as kinases, could unveil new applications for this privileged scaffold.

References

-

Singh, S. B., Kaelin, D. E., Meinke, P. T., Wu, J., Miesel, L., Tan, C. M., Olsen, D. B., Lagrutta, A., Fukuda, H., Kishii, R., & others. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). Bioorganic & Medicinal Chemistry Letters, 25(17), 3630–3635. [Link]

-

Singh, S. B., Meinke, P. T., Kaelin, D. E., Wu, J., Miesel, L., Tan, C. M., Olsen, D. B., Lagrutta, A., Lu, J., Fukuda, Y., & others. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2407–2412. [Link]

-

Singh, S. B., Fukuda, Y., Taishi, T., Kaelin, D. E., Meinke, P. T., Wu, J., Miesel, L., Tan, C. M., Olsen, D. B., & Lagrutta, A. (2022). Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9). Bioorganic & Medicinal Chemistry Letters, 75, 128808. [Link]

-

Abarca, B., Ballesteros, R., Chadla, A., & Jones, G. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3162. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h]-[8][10]naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. Retrieved January 7, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H4ClFN2). Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Retrieved January 7, 2026, from [Link]

-

Chemcia Scientific, LLC. (n.d.). 8-Chloro-3-fluoro-n[3][8]aphthyridine-Information. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

Abarca, B., Ballesteros, R., Chadla, A., & Jones, G. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules (Basel, Switzerland), 26(11), 3162. [Link]

-

da Silva, A. C. S., de Oliveira, T. B., de Faria, A. R., & de Almeida, M. V. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

-

Czarnomysy, R., & Bielawska, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules (Basel, Switzerland), 26(16), 4966. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1151802-02-6|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C8H4ClFN2) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C8H4ClFN2 | CID 57690937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Chloro-3-fluoro-[1,5]naphthyridine-Information-Chemcia Scientific, LLC. [chemcia.com]

- 7. mdpi.com [mdpi.com]

- 8. Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Potential of 8-Chloro-3-fluoro-1,5-naphthyridine: An Investigative Framework

An In-depth Technical Guide

Abstract: The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2] This technical guide addresses the specific, yet underexplored, compound 8-Chloro-3-fluoro-1,5-naphthyridine (CAS No. 1151802-02-6). While direct biological data for this precise molecule is sparse in current literature, its structural features—a halogenated 1,5-naphthyridine core—suggest significant therapeutic potential. This document provides an investigative framework for researchers, outlining hypothesized mechanisms of action based on extensive data from analogous structures and presenting a comprehensive, step-by-step experimental plan to systematically characterize its biological activity. We will delve into the rationale behind proposed experimental designs, from initial cytotoxicity screening to specific mechanism-of-action assays, to guide the scientific exploration of this promising compound.

Introduction: The 1,5-Naphthyridine Scaffold as a Foundation for Drug Discovery

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are central to the development of numerous therapeutic agents.[3] The 1,5-naphthyridine isomer, in particular, has served as a versatile core for molecules targeting a range of diseases. The scaffold's rigid, planar structure and the strategic placement of nitrogen atoms allow for specific hydrogen bonding and π-stacking interactions with biological targets, making it an ideal starting point for inhibitor design.[1]

Key biological activities associated with the 1,5-naphthyridine core include:

-

Anticancer Activity: Primarily through the inhibition of critical enzymes involved in DNA replication and cell signaling, such as topoisomerases and protein kinases (e.g., TGF-β type I receptor/ALK5, PI3K/mTOR).[1][4][5]

-

Antimicrobial Activity: While the 1,8-isomer is more famous due to nalidixic acid, 1,5-naphthyridine derivatives also exhibit promising antibacterial properties, often by targeting bacterial type IIA topoisomerases like DNA gyrase.[1][4][6]

-

Antiparasitic Activity: Certain derivatives have demonstrated efficacy against parasites like Leishmania.[7]

The subject of this guide, This compound , incorporates two key halogen substitutions. Halogenation is a cornerstone strategy in medicinal chemistry known to modulate a compound's pharmacokinetic and pharmacodynamic properties. The presence of chlorine at the C8 position and fluorine at the C3 position is hypothesized to enhance membrane permeability, increase binding affinity through halogen bonding, and block metabolic degradation, potentially leading to improved potency and a more favorable drug-like profile.[8]

This guide will, therefore, serve as a prospectus for the systematic evaluation of this compound.

Hypothesized Biological Targets and Rationale

Based on the established pharmacology of related naphthyridines, we can formulate primary hypotheses for the biological activity of this compound.

Hypothesis A: Potent Anticancer Agent

The most probable mechanism of action is the inhibition of enzymes essential for cancer cell proliferation.

-

Rationale 1 (Topoisomerase Inhibition): Many fused 1,5-naphthyridine derivatives are known to function as topoisomerase I (TopI) inhibitors.[1][4] By stabilizing the TopI-DNA cleavage complex, these compounds introduce DNA strand breaks, ultimately triggering apoptosis. The planar ring system of the naphthyridine core is ideal for intercalating into DNA, a common feature of many topoisomerase inhibitors.

-

Rationale 2 (Kinase Inhibition): Several 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the TGF-β type I receptor (ALK5), a serine/threonine kinase involved in tumor progression and metastasis.[5] Compounds with IC50 values in the low nanomolar range have been reported, making this a highly plausible target.[5]

Hypothesis B: Broad-Spectrum Antimicrobial Agent

-

Rationale (DNA Gyrase/Topoisomerase IV Inhibition): The naphthyridine scaffold is structurally related to quinolones, a major class of antibiotics. The mechanism of action for these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are vital for DNA replication, repair, and recombination.[6][9] While much of the foundational work was done on the 1,8-isomer, derivatives of the 1,5-scaffold are also known to inhibit these bacterial enzymes.[4]

Proposed Experimental Framework for Biological Characterization

To systematically test the hypotheses, a multi-stage experimental workflow is proposed. This framework is designed to first identify a general biological effect (e.g., cytotoxicity) and then to elucidate the specific molecular mechanism responsible.

Protocol: Preliminary In Vitro Cytotoxicity Screening (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines, providing a quantitative measure of its general anticancer potential.

-

Causality & Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is a reliable indicator of cell death or reduced proliferation. Using a diverse panel of cell lines (e.g., lung [A549], breast [MCF-7], colon [HCT116]) can reveal potential tissue-specific selectivity. This initial, broad screen is cost-effective and efficiently identifies whether the compound has a biological effect worthy of deeper investigation.

-

Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound in appropriate cell culture medium, ranging from 100 µM to ~0.1 µM. Add the diluted compound to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Topoisomerase I Inhibition Assay

-

Objective: To directly assess whether the compound inhibits the catalytic activity of human Topoisomerase I.

-

Causality & Rationale: This is a direct, mechanistic follow-up to a positive cytotoxicity screen. Topoisomerase I relaxes supercoiled DNA. An effective inhibitor will prevent this relaxation. This assay confirms or refutes one of the primary hypothesized mechanisms of action.

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a negative control (no inhibitor) and a positive control (e.g., Camptothecin).

-

Incubation: Incubate the reaction at 37°C for 30 minutes to allow the enzyme to act.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

-

Visualization & Analysis: Stain the gel with ethidium bromide or SYBR Safe and visualize under UV light. The negative control will show a band corresponding to relaxed DNA. The inhibitor-treated lanes will show a dose-dependent persistence of the supercoiled DNA band.

-

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against clinically relevant bacterial strains.

-

Causality & Rationale: This protocol directly measures the lowest concentration of a drug that prevents visible growth of a bacterium. It is the gold-standard method for quantifying antibacterial potency and is essential for evaluating Hypothesis B. Using both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria provides information on the compound's spectrum of activity.[10]

-

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to yield a final concentration of ~5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

-

Structure-Activity Relationship (SAR) Context

To guide future optimization efforts, it is crucial to understand the impact of various substitutions on the 1,5-naphthyridine core based on existing literature.

| Position | Substitution Type | Observed Effect on Biological Activity | Reference Compound Class |

| C3 | Carboxamide with bulky aromatic groups | Often critical for potent cytotoxicity. A 3,4,5-trimethoxyphenyl moiety showed high potency.[8] | Anticancer |

| C4 | Amino group | Can be functionalized to modulate selectivity and potency.[3] | Kinase Inhibitors |

| C7/C8 | Halogens (e.g., Chlorine) | Can enhance cytotoxic effects and improve pharmacokinetic properties.[4][8] | Anticancer |

| Various | Aminothiazole, Pyrazole | Led to potent and selective ALK5 inhibitors with nanomolar IC50 values.[5] | TGF-β Inhibitors |

The specific combination of an 8-Chloro and a 3-Fluoro substitution on the 1,5-naphthyridine scaffold is novel. Based on the SAR data, the 8-chloro group is predicted to contribute positively to anticancer activity. The 3-fluoro group, a common bioisostere for hydrogen, can enhance binding affinity and block metabolic oxidation, potentially increasing the compound's stability and potency.

Conclusion and Future Directions

While this compound remains a frontier molecule, its lineage from the pharmacologically rich 1,5-naphthyridine family provides a strong rationale for its investigation. The proposed experimental framework offers a clear, logical, and efficient path to characterizing its biological profile.

Should initial screens yield potent activity (e.g., IC50 < 10 µM or MIC < 16 µg/mL), subsequent steps would involve:

-

Secondary Mechanism of Action Studies: Including assays for specific kinases (e.g., ALK5) or bacterial DNA gyrase.

-

Lead Optimization: Synthesizing analogs to build a detailed SAR profile around the this compound core.

-

ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity to evaluate the compound's drug-like properties.

-

In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer or infection to validate its therapeutic potential.

This structured approach ensures that the investigation into this compound is both scientifically rigorous and strategically aligned with the goals of modern drug discovery.

References

- The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiCWgwuE0i_PYNoIDdtiT5m-V32pPHTA-ZupsJTWEnV8RgDeMH00IOdZJgjw-da6dTxQk0a3tGAVp-q_qXQ9x_48BeL2gux7cAX6WpESe8zoGP7xYg2hPMvW1PWJxipN8iwgmBQSTujC6IwL4-SzhMB8Wkjcybzbf2vRrDj_EYp0iPEhWJG1d9_vbjcQwA3UWE3cOFNun5BVoKC5hNW530O-82vGyyqhLKXREvYhPc3WFRp9abeCWHXx7M-sUhlQ==]

- Fused 1,5-naphthyridines. Encyclopedia.pub. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQE5Udrp1nR-sGvTDZccQbEAMCGkStpW6J6EqXePtdJwdpK8Gr78ItA--viHlKkI78Tv8IoZ76QHjh5rFM615NBqdVRv_aQFbqIW9aYu5rnu98oyIP0jMcBADcG3s9]

- Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp1VcA2MXBGm18d6KOvIof1XqwSdf6R_lTarvzWi2Q6kAu0xgQifIGxJPvx4ehgTdCLTz2lSoaQCZkOWZlywGi6nIOoph7YZldYL5HNXQsk_Ic5daD2t-5V3Proxmb7nIlbrNI]

- Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8fu1yT_Iy8_fQuJhHl1OKlbGeoN4ReK6LRn_juYL0TClBnrhM2ly2W7sGq54NZh8IItU-_A5drar2ftGlqNXsqbh7LNoHHzd5sCZi9ml2SEKWUbsmxBgtagIC4vodtHGRWdwl]

- Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVRsGeNPd9q5W3s4JJthxX38RwYRM06H6WxwF6eM75BtpGA-HWpcbCFUEIAyFo-ceck51l6gDvVXBPvE1RMdIFmOv6jKNKvXP0aYcGxeDrEjPgntVk93C58Xj8rjfEfNmft2Bs]

- RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. ResearchGate. [URL: https://www.researchgate.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408669/]

- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659132/]

- This compound. BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPXlXV97eQlnilZs1Jd7li3ckJMwjIKheBAYyk55O7OdzIqQdMTSYbUiYJEHBousYkD_KlJtbN9RAvZjR7GxrKn8wSrBf7DgZzUYOJGAr4FBZNt6DS6-f0BKwSzqRAscZNWl3eN9DPH6zylWeYmQ==]

- An In-depth Technical Guide on the Mechanism of Action of 2-Amino-5-chloro-1,8-naphthyridine and its Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFCnSoMKQxlyPWc1RxL3cd1F3afF8BpYm2gQ2nWxy4Q6betEafh5ss0Fj5KF5fdhocNuGzTMpCVMNq6Xi_1dyBCuGOKv5IYCO4Vfxlr4OrB3V-eZKQYyJDOyMiG54bEIS1tAI1s1WCdDbLEZAdWQeB2kH3GRwWqnvPeEbr244n7iE7VK5aWqbC3gPqBrxDTFfN490YFlFnq2BheqMMoFAsCb6wIDWJtIj4fqAsfJ8iVpVx--b3snapz3GbLDJFJQ539iU4lRjU0EuU11C6Qw==]

- Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate. [URL: https://www.researchgate.net/publication/326887551_Chemistry_and_Biological_Activities_of_18-Naphthyridines]

- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57690937]

- Navigating the Structure-Activity Landscape of 2-Amino-5-chloro-1,8-naphthyridine Derivatives: A Comparative Guide for Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.

- Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. MDPI. [URL: https://www.mdpi.com/1422-0067/25/1/118]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 8-Chloro-3-fluoro-1,5-naphthyridine: A Technical Guide to Target Identification and Validation

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of potent biological activities.[1][2] This technical guide focuses on a specific, under-explored derivative, 8-Chloro-3-fluoro-1,5-naphthyridine, providing a comprehensive framework for the identification and validation of its potential therapeutic targets. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded, in-depth exploration of potential mechanisms of action and detailed, field-proven experimental protocols. By synthesizing data from analogous compounds and outlining robust validation workflows, this guide aims to accelerate the discovery of novel therapeutic applications for this promising small molecule.

Introduction: The Promise of the 1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of the better-known 1,8-naphthyridine found in compounds like nalidixic acid, has garnered significant interest due to its diverse pharmacological profile.[1][3] Derivatives of this scaffold have been identified as potent inhibitors of critical cellular targets, leading to applications in oncology, infectious diseases, and inflammatory conditions.[1][4][5] The specific compound, this compound, while not extensively characterized in public literature, possesses structural features—a halogenated aromatic system—that suggest a high potential for specific and potent interactions with biological macromolecules.

The strategic placement of chloro and fluoro substituents can significantly influence the compound's physicochemical properties, such as membrane permeability and metabolic stability, as well as its binding affinity and selectivity for target proteins. This guide will, therefore, explore the most probable therapeutic target classes for this compound based on established activities of structurally related compounds and provide a detailed roadmap for their experimental validation.

High-Priority Target Classes: An Evidence-Based Approach

Based on extensive research into the biological activities of 1,5- and 1,8-naphthyridine derivatives, several key protein families emerge as high-probability targets for this compound.

Protein Kinases: A Dominant Target Family

The human kinome represents one of the most successfully targeted protein families in modern drug discovery. The 1,5-naphthyridine scaffold has proven to be a fertile starting point for the development of potent kinase inhibitors.

Scientific Rationale: Derivatives of 1,5-naphthyridine have been successfully developed as inhibitors of several kinases, including:

-

TGF-β Type I Receptor (ALK5): Potent and selective inhibitors with IC50 values in the low nanomolar range have been identified, demonstrating the scaffold's suitability for targeting the ATP-binding pocket of this key receptor in fibrosis and cancer.[4]

-

c-Met Kinase: Certain 1,5-naphthyridine compounds have been recognized as potential inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor metastasis and growth.[4]

The planar, heterocyclic nature of this compound makes it an ideal candidate for interaction with the ATP-binding cleft of various kinases.

Experimental Validation Workflow:

A tiered approach is recommended, starting with broad screening and progressing to detailed mechanistic studies.

Tier 1: Comprehensive Kinome Profiling

Objective: To identify initial kinase hits through a broad, unbiased screen.

Protocol 1: In Vitro Kinome Screen (e.g., KINOMEscan™)

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Submission: Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan® or Reaction Biology's HotSpot™).[6][7][8] A typical screen would assess binding affinity against a panel of over 400 human kinases at a fixed concentration (e.g., 1 or 10 µM).

-

Data Analysis: The primary output is typically "% Inhibition" or "Kd" (dissociation constant). Identify "hits" as kinases showing significant inhibition (e.g., >70% at 1 µM).

-

Selectivity Profiling: Visualize the data using a kinome tree map to assess the compound's selectivity. A highly selective compound will interact with only a few kinases, while a non-selective one will show broad activity.

Tier 2: Dose-Response and IC50 Determination

Objective: To quantify the potency of the compound against the initial hits.

Protocol 2: In Vitro Kinase Activity Assay

-

Assay Setup: For each hit kinase, utilize a validated in vitro activity assay. These are often luminescence-based (e.g., ADP-Glo™) or fluorescence-based (e.g., LanthaScreen™).[9]

-

Compound Titration: Perform a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 10 µM).

-

Enzymatic Reaction: Incubate the kinase, its specific substrate, and ATP with the varying concentrations of the compound.

-

Signal Detection: Measure the assay-specific signal (luminescence or fluorescence), which correlates with kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

| Parameter | Description | Acceptance Criteria |

| Primary Hit | A kinase showing >70% inhibition in the initial screen. | N/A |

| IC50 | The concentration of the compound that inhibits 50% of the kinase activity. | < 1 µM for potent hits |

| Selectivity Score | A measure of how selectively the compound binds to a small number of kinases. | Varies by platform |

dot

Caption: Topoisomerase/Gyrase inhibition assay workflow.

Unbiased Target Discovery Strategies

While hypothesis-driven approaches are valuable, unbiased methods are crucial for identifying novel or unexpected targets, which can open new therapeutic avenues. [10][11][12]Chemical proteomics is a powerful tool for this purpose. [13][14] Scientific Rationale: Phenotypic screens may reveal a desirable biological effect of this compound without prior knowledge of the molecular target. In such cases, identifying the protein(s) that the compound directly binds to is essential for mechanism-of-action studies and lead optimization. [15][16] Experimental Validation Workflow:

Protocol 6: Affinity-Based Protein Profiling

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not disrupt its biological activity. [10][17]2. Cell Lysate Incubation: Incubate the biotinylated probe with cell lysate from a relevant cell line or tissue. A parallel incubation with a non-biotinylated competitor (the original compound) and a no-probe control should be performed.

-

Affinity Capture: Use streptavidin-coated beads to "pull down" the biotinylated probe along with any bound proteins.

-

Elution and Digestion: Wash the beads to remove non-specific binders, then elute the captured proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Specifically-bound proteins will be enriched in the probe-treated sample compared to the control and competitor samples. These proteins are considered candidate targets. [18]

dot

Caption: Affinity-based proteomics workflow.

Secondary Target Class Exploration: G-Protein Coupled Receptors (GPCRs)

While less directly implicated by existing literature on naphthyridines, the vast and diverse GPCR superfamily remains a potential target class for any novel small molecule.

Scientific Rationale: GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of all marketed drugs. [19]Given their druggability, screening this compound against a panel of GPCRs is a prudent step in a comprehensive target deconvolution effort.

Experimental Validation Workflow:

Protocol 7: Broad GPCR Panel Screening

-

Assay Platform Selection: Engage a contract research organization that offers broad GPCR screening panels. These assays typically measure downstream signaling events, such as changes in intracellular calcium (Ca2+) or cyclic AMP (cAMP). [20][21]2. Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against a panel of hundreds of GPCRs in both agonist and antagonist modes.

-

Hit Confirmation: Re-test initial hits from the primary screen to confirm activity.

-

Dose-Response Analysis: For confirmed hits, perform 10-point dose-response curves to determine potency (EC50 for agonists, IC50 for antagonists).

| Assay Type | Measures | Typical Readout |

| Calcium Mobilization | Gq-coupled receptor activation | Fluorescence (e.g., FLIPR) [21] |

| cAMP Accumulation | Gs- or Gi-coupled receptor activation | Luminescence or FRET |

| β-Arrestin Recruitment | Ligand-induced receptor internalization | Enzyme complementation (e.g., PathHunter) [22] |

Conclusion and Future Directions

This compound represents a promising, yet uncharacterized, chemical entity. This guide provides a structured, multi-pronged strategy for elucidating its therapeutic targets. The most promising avenues for investigation, based on the activities of analogous scaffolds, lie within the protein kinase and topoisomerase families. The workflows detailed herein, from broad initial screens to rigorous cellular validation, offer a clear path to understanding the compound's mechanism of action. Successful identification of a specific, high-affinity target will be the critical first step in a larger drug discovery program, paving the way for structure-activity relationship (SAR) studies, lead optimization, and the eventual development of a novel therapeutic agent.

References

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.

- Discovery Proteomics for Target Identification | Find Novel Targets. (2024, June 27). Sapient Bio.

- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.

- Target Identification and Valid

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Small-molecule Target and Pathway Identific

- Target identification and mechanism of action in chemical biology and drug discovery. NIH.

- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.

- Proteomics study isolates drug targets. (2024, March 12). American Society for Biochemistry and Molecular Biology.

- Currently Available Strategies for Target Identification of Bioactive N

- Kinase/Enzyme Assays. PharmaLegacy | Preclinical Pharmacology CRO.

- Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011, May 16).